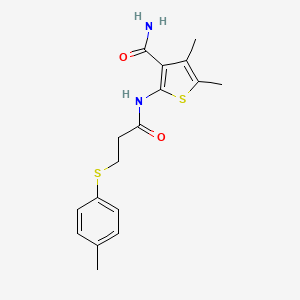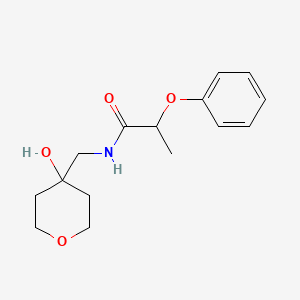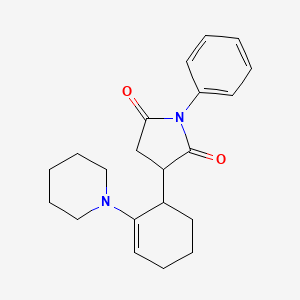
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione, commonly known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine derivatives. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the main inhibitory neurotransmitter in the central nervous system. The inhibition of GABA transaminase by CPP-115 leads to an increase in the concentration of GABA, which results in increased inhibitory activity in the brain. This property of CPP-115 has led to its use in scientific research, with potential applications in the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of CPP-115 is based on its inhibition of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione transaminase, which leads to an increase in the concentration of this compound in the brain. This compound is the main inhibitory neurotransmitter in the central nervous system, and its increased activity leads to a reduction in neuronal excitability. This property of this compound is the basis for the therapeutic effects of many antiepileptic and anxiolytic drugs. CPP-115's ability to increase the concentration of this compound in the brain makes it a potentially useful compound for the treatment of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-115 are related to its inhibition of this compound transaminase and the resulting increase in the concentration of this compound in the brain. The increased activity of this compound leads to a reduction in neuronal excitability, which can have therapeutic effects in various neurological disorders. Additionally, CPP-115 has been shown to have a low toxicity profile, making it a safe compound for scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using CPP-115 in lab experiments include its high purity and reliability, as well as its ability to increase the concentration of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione in the brain. This property makes it a potentially useful compound for the study of various neurological disorders, including epilepsy, addiction, and anxiety. However, the limitations of using CPP-115 in lab experiments include its specificity for this compound transaminase, which may limit its use in the study of other neurotransmitters. Additionally, the effects of CPP-115 on human subjects are not fully understood, and further research is needed to determine its safety and efficacy in clinical settings.
Future Directions
There are several potential future directions for the study of CPP-115. One potential application is in the treatment of epilepsy, where CPP-115's ability to reduce seizure activity without producing sedative effects could make it a useful alternative to traditional antiepileptic drugs. Additionally, CPP-115's ability to reduce drug-seeking behavior in animal models of addiction suggests its potential use in the treatment of substance abuse disorders. Another potential application is in the treatment of anxiety disorders, where CPP-115's anxiolytic effects could be useful in reducing symptoms of anxiety. Further research is needed to fully understand the therapeutic potential of CPP-115 in these and other neurological disorders.
Synthesis Methods
CPP-115 can be synthesized using a multi-step process, starting with the condensation of 2-cyclohexenone with piperidine to form 2-(piperidin-1-yl)cyclohexanone. This intermediate is then reacted with phenylhydrazine to form 1-phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione. The synthesis of CPP-115 has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, CPP-115 has been shown to be effective in reducing seizure activity in animal models of epilepsy, without producing the sedative effects associated with traditional antiepileptic drugs. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. Additionally, CPP-115 has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential use in the treatment of anxiety disorders.
properties
IUPAC Name |
1-phenyl-3-(2-piperidin-1-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-20-15-18(21(25)23(20)16-9-3-1-4-10-16)17-11-5-6-12-19(17)22-13-7-2-8-14-22/h1,3-4,9-10,12,17-18H,2,5-8,11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFAAAACQFFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CCCCC2C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopentylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2901884.png)
![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2901885.png)
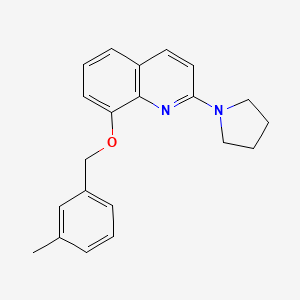
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2901890.png)
![[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2901893.png)
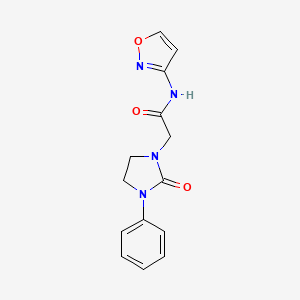
![Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate](/img/structure/B2901895.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-phenylacetamide](/img/structure/B2901896.png)
![3-(5-methoxy-1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2901898.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2901899.png)
![[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride](/img/structure/B2901902.png)
![[6-Bromo-5-(difluoromethyl)-2-fluoropyridin-3-yl]-trimethylsilane](/img/structure/B2901905.png)
